molecular formula C23H23FN4O3 B6556246 2-[(4-fluorophenyl)methyl]-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one CAS No. 1040635-14-0

2-[(4-fluorophenyl)methyl]-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one

Cat. No.: B6556246
CAS No.: 1040635-14-0
M. Wt: 422.5 g/mol
InChI Key: UGICDPICNQDRQC-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinone class, characterized by a six-membered heterocyclic ring with two adjacent nitrogen atoms. The structure features a 4-fluorophenylmethyl group at position 2 and a 4-(2-methoxyphenyl)piperazine-1-carbonyl moiety at position 4. Pyridazinones are pharmacologically significant due to their versatility in targeting enzymes (e.g., PARP-1, VEGFR) and receptors (e.g., serotonin, dopamine) .

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3/c1-31-21-5-3-2-4-20(21)26-12-14-27(15-13-26)23(30)19-10-11-22(29)28(25-19)16-17-6-8-18(24)9-7-17/h2-11H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGICDPICNQDRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues

Core Modifications
  • Compound L4 (): Structure: 2-(4-Fluorophenyl)-6-{4-[2-(furan-2-yl)quinoline-4-carbonyl]piperazin-1-yl}-2,3-dihydropyridazin-3-one. Difference: Replaces the 2-methoxyphenylpiperazine with a furan-quinoline-piperazine group. Impact: The bulkier quinoline moiety may reduce blood-brain barrier permeability compared to the target compound .
  • BF26307 () :

    • Structure: 2-[(3-Fluorophenyl)methyl]-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one.
    • Difference: Fluorine at position 3 on the phenylmethyl group and 4-methoxyphenylpiperazine (vs. 2-methoxyphenyl in the target).
    • Impact: Altered electronic effects from fluorine positioning and methoxy orientation influence receptor affinity .
Piperazine Substituent Variations
  • 4-(2-Methoxyphenyl)piperazine (Target Compound):
    • Enhances selectivity for serotonin (5-HT1A) and dopamine D3 receptors due to methoxy’s electron-donating effects .
  • 4-(2-Fluorophenyl)piperazine (): Structure: Found in 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivatives. Impact: Fluorine’s electronegativity increases metabolic stability but may reduce π-π stacking interactions in receptor binding .

Pharmacological Activities

Anticancer Activity
  • Murty et al. (): Pyridazinones with 4-methylphenylpiperazine showed IC50 values of 1.2–8.7 μM against breast cancer (MCF-7). The target compound’s 2-methoxyphenyl group may improve solubility and tumor penetration .
  • PARP-1 Inhibitors (): Analogues like 4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one exhibit binding energies of −13.71 kcal/mol. The target’s dihydropyridazinone core may offer competitive inhibition .
Serotonin Receptor Modulation
  • p-MPPF (): A 2-methoxyphenylpiperazine derivative with 5-HT1A antagonism (ID50 = 3 mg/kg). The target compound’s pyridazinone core could enhance binding kinetics over benzamide-based antagonists .

Physicochemical Properties

Compound Molecular Weight logP Key Features Reference
Target Compound 437.45 3.2 2-Methoxyphenylpiperazine, fluorophenylmethyl
L4 () 469.49 3.0 Furan-quinoline-piperazine
BF26307 () 422.45 2.8 3-Fluorophenylmethyl, 4-methoxyphenyl
Olaparib () 434.47 2.1 Cyclopropanecarbonylpiperazine

Research Findings and Gaps

  • Synthetic Routes : The target compound can be synthesized via nucleophilic substitution of 3,6-dichloropyridazine with 4-(2-methoxyphenyl)piperazine, followed by hydrazide condensation (analogous to methods in ) .
  • Comparative data on dopamine D3 receptor affinity vs. analogues like 7o () are lacking.

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